molecular formula C10H6FNO3 B1270887 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde CAS No. 288399-47-3

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1270887
CAS No.: 288399-47-3
M. Wt: 207.16 g/mol
InChI Key: XXNARJSQOPJACL-UHFFFAOYSA-N
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Description

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with a molecular formula of C10H6FNO3 and a molecular weight of 207.16 g/mol . This compound is characterized by the presence of a chromene ring system, which is a fused ring structure containing both benzene and pyran rings. The compound also contains functional groups such as an amino group, a fluoro substituent, an oxo group, and a carbaldehyde group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-fluoro-4-hydroxycoumarin with formamide under acidic conditions to introduce the amino group at the 2-position. The resulting intermediate is then subjected to oxidation to form the carbaldehyde group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s fluoro and oxo groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of fluorinated pharmaceuticals .

Properties

IUPAC Name

2-amino-6-fluoro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNARJSQOPJACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=C(O2)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366141
Record name 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288399-47-3
Record name 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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